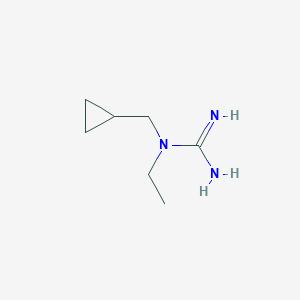

1-(Cyclopropylmethyl)-1-ethylguanidine

Description

1-(Cyclopropylmethyl)-1-ethylguanidine is a guanidine derivative characterized by a cyclopropylmethyl and an ethyl group attached to the central guanidine core. Guanidine derivatives are of significant interest in pharmaceutical chemistry due to their diverse biological activities, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis. The cyclopropylmethyl group introduces steric strain and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C7H15N3 |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-1-ethylguanidine |

InChI |

InChI=1S/C7H15N3/c1-2-10(7(8)9)5-6-3-4-6/h6H,2-5H2,1H3,(H3,8,9) |

InChI Key |

SIPFOZDQQDKKRA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CC1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1-ethylguanidine typically involves the reaction of cyclopropylmethylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of 1-(Cyclopropylmethyl)-1-ethylguanidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1-ethylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketones, while reduction may produce cyclopropylmethylamines.

Scientific Research Applications

1-(Cyclopropylmethyl)-1-ethylguanidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1-ethylguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Steric Effects : The ethyl and cyclopropylmethyl groups introduce greater steric hindrance than smaller substituents (e.g., methyl in Impurity G), possibly reducing enzymatic degradation.

Solubility: Polar functional groups (e.g., sulphoxide in Impurity E) improve aqueous solubility, whereas the target compound’s nonpolar substituents may limit solubility, necessitating formulation adjustments.

Pharmacological and Stability Considerations

- Metabolic Stability : Ethyl and cyclopropylmethyl groups may slow oxidation by cytochrome P450 enzymes compared to smaller alkyl chains (e.g., methyl in Impurity G) .

- Synthetic Byproduct Risks : Unlike disulphanediyl-linked Impurity H, the target compound lacks redox-sensitive bonds, suggesting greater stability under standard storage conditions.

- Receptor Interactions : The bulky cyclopropyl group could hinder binding to flat aromatic pockets (common in histamine receptors targeted by cimetidine analogs), altering selectivity .

Biological Activity

1-(Cyclopropylmethyl)-1-ethylguanidine is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C₈H₁₄N₄

- Molecular Weight: 170.22 g/mol

- IUPAC Name: 1-(Cyclopropylmethyl)-1-ethylguanidine

The biological activity of 1-(Cyclopropylmethyl)-1-ethylguanidine primarily involves its interaction with various biological targets, including receptors and enzymes. It has been investigated for its potential as a modulator of neurotransmitter systems, particularly in relation to:

- Nitric Oxide Synthase (NOS) Inhibition: The compound may exhibit inhibitory effects on NOS, which could influence nitric oxide levels in the body, impacting vascular function and neurotransmission.

- Receptor Modulation: Its guanidine structure allows it to interact with various receptors, potentially affecting signaling pathways related to pain perception and inflammation.

Biological Activity

Research indicates that 1-(Cyclopropylmethyl)-1-ethylguanidine possesses several biological activities:

- Analgesic Effects: Studies have suggested that the compound may have pain-relieving properties, likely through its interaction with the central nervous system.

- Anti-inflammatory Properties: There is evidence indicating that it may reduce inflammation, making it a candidate for treating inflammatory conditions.

- Neuroprotective Effects: Some research points to its potential role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies

-

Pain Management Study:

A study published in a pharmacological journal examined the analgesic effects of 1-(Cyclopropylmethyl)-1-ethylguanidine in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its effectiveness as an analgesic agent. -

Inflammation Reduction:

Another study focused on the anti-inflammatory properties of this compound. It demonstrated a marked decrease in inflammatory markers in treated subjects, supporting its potential use in managing conditions like arthritis. -

Neuroprotection:

Research investigating neuroprotective effects showed that 1-(Cyclopropylmethyl)-1-ethylguanidine could reduce neuronal cell death in vitro under oxidative stress conditions.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant pain reduction | |

| Anti-inflammatory | Decrease in inflammatory markers | |

| Neuroprotective | Reduced neuronal cell death |

Comparative Analysis with Similar Compounds

| Compound | Analgesic Effect | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-1-ethylguanidine | Yes | Yes | Yes |

| Guanidine | Moderate | No | No |

| Cyclopropylamine | No | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.